2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene

Physical Chemistry Process Chemistry Molecular Design

2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene, with the molecular formula C7H3Cl2F2NO3 and a molecular weight of 258.00 g/mol, is a specialized halogenated aromatic building block. It features a unique combination of a nitro group, a chloro substituent, and a chlorodifluoromethoxy group (-OCF2Cl) on a benzene ring.

Molecular Formula C7H3Cl2F2NO3
Molecular Weight 258 g/mol
CAS No. 40750-72-9
Cat. No. B1402199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene
CAS40750-72-9
Molecular FormulaC7H3Cl2F2NO3
Molecular Weight258 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(F)(F)Cl
InChIInChI=1S/C7H3Cl2F2NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H
InChIKeyZCJUEZYNVAGCIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene (CAS 40750-72-9): A Specialized Fluorinated Nitrobenzene Intermediate for Precision Synthesis


2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene, with the molecular formula C7H3Cl2F2NO3 and a molecular weight of 258.00 g/mol, is a specialized halogenated aromatic building block [1]. It features a unique combination of a nitro group, a chloro substituent, and a chlorodifluoromethoxy group (-OCF2Cl) on a benzene ring [1]. This specific substitution pattern is primarily employed as an intermediate in the synthesis of advanced pharmaceutical and agrochemical candidates, where the introduction of fluorine and chlorine atoms can modulate physicochemical properties and biological activity [2].

The Critical Role of Precise Halogenation: Why 2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene Cannot Be Replaced by Simple Analogs


In complex molecule synthesis, the exact position and type of halogen substituents are not trivial. They directly influence a compound's lipophilicity, metabolic stability, and reactivity in subsequent chemical transformations. The target compound, with its specific ortho-chloro and para-nitro orientation relative to a chlorodifluoromethoxy group, provides a distinct electronic and steric environment that cannot be replicated by regioisomers like 2-(chlorodifluoromethoxy)nitrobenzene or simpler analogs like 2-chloro-1-(difluoromethoxy)-4-nitrobenzene . The presence of the additional chlorine on the methoxy group (-OCF2Cl vs. -OCF2H) further alters its reactivity profile in nucleophilic aromatic substitution reactions, making it a non-interchangeable intermediate in specific synthetic routes [1].

Quantitative Differentiation: Comparative Data for 2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene vs. Analogs


Molecular Weight and Density: A Physical Basis for Selection in Reaction Engineering

The target compound has a significantly higher molecular weight (258.00 g/mol) compared to its close analog, 2-chloro-1-(difluoromethoxy)-4-nitrobenzene (223.56 g/mol), due to the replacement of a hydrogen atom with a chlorine atom on the methoxy group [1]. This results in a higher predicted density (1.514 g/cm³ for a related chlorodifluoromethoxy nitrobenzene) versus a lower density for the difluoromethoxy analog . These differences can affect mass transfer and solubility in reaction media, impacting yield and workup procedures.

Physical Chemistry Process Chemistry Molecular Design

Substitution Pattern Impact: Distinct Ortho-Chloro Regiochemistry Directs Reactivity

The target compound possesses a unique 1,2,4-substitution pattern on the benzene ring (Cl at position 2, -OCF2Cl at position 1, NO2 at position 4) [1]. In contrast, analogs like 1-(chlorodifluoromethoxy)-4-nitrobenzene (CAS 40750-71-8) lack the ortho-chloro substituent . This structural difference is crucial for directing further functionalization, as the ortho-chloro atom can act as a leaving group or a directing group in transition metal-catalyzed reactions, enabling a synthetic pathway not possible with the dechlorinated analog.

Organic Synthesis Regioselectivity Medicinal Chemistry

Reactivity in Nucleophilic Substitution: The Chlorodifluoromethoxy Group as a Selective Leaving Group

Studies on related aromatic nitro compounds demonstrate that the difluoromethoxy group can act as a pseudohalogen in nucleophilic aromatic substitution [1]. The reactivity of this group is lower than that of a fluorine atom but significantly higher than a chlorine atom under aminodehalogenation conditions (aqueous ammonia, 80-160°C) [1]. The target compound contains both a chloro substituent and a chlorodifluoromethoxy group, offering a hierarchy of leaving group potential. This allows for sequential, controlled functionalization, a strategic advantage not available in compounds lacking this specific combination.

Synthetic Methodology Reaction Selectivity Fluorine Chemistry

Optimal Use Cases for 2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene in R&D and Production


Synthesis of Highly Fluorinated Pharmaceutical Candidates

The compound serves as a key intermediate for introducing a chlorodifluoromethoxy group into drug-like molecules, a motif found in several advanced pharmaceutical agents. Its ortho-chloro substituent provides an additional point for diversification, allowing medicinal chemists to explore structure-activity relationships (SAR) around the fluorinated aryl ether moiety [1].

Development of Novel Agrochemical Active Ingredients

Fluorinated intermediates like this are crucial for developing new crop protection agents. The specific substitution pattern can enhance the target compound's metabolic stability in plants or insects, leading to more effective and environmentally benign herbicides or insecticides. The chlorodifluoromethoxy group is a known pharmacophore in this space [2].

Investigating Sequential Nucleophilic Aromatic Substitution Reactions

This compound is an ideal substrate for academic and industrial research groups focused on developing new reaction methodologies. Its multiple potential leaving groups (chloro and chlorodifluoromethoxy) allow for the study of chemoselectivity and the development of controlled, stepwise functionalization of the benzene ring [3].

Building Block for Advanced Materials with Tailored Electronic Properties

The combination of strong electron-withdrawing groups (-NO2, -OCF2Cl) and a chloro substituent imparts unique electronic properties to the aromatic ring. This makes the compound a potential precursor for synthesizing organic electronic materials, liquid crystals, or dyes where specific dipole moments and polarizabilities are required.

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